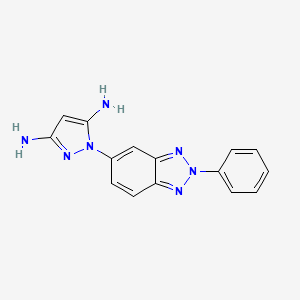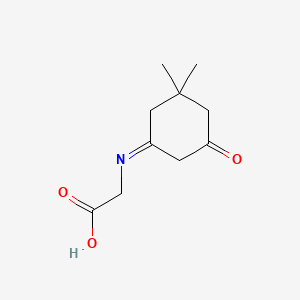![molecular formula C17H21N3O2S B5508454 1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5508454.png)
1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally related to "1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine" involves multiple steps, including conjugate additions, nucleophilic substitutions, and cyclization reactions. For example, the development of adenosine A2B receptor antagonists involves the synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines through sophisticated synthetic pathways, indicating a complex synthesis strategy that may be applicable to our compound of interest (Borrmann et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to "this compound" has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide reveals intricate details about its configuration, showcasing the importance of molecular structure analysis in understanding compound properties (Berredjem et al., 2010).
Chemical Reactions and Properties
Compounds in the piperazine family, including those bearing sulfonyl groups, exhibit a wide range of chemical reactions, owing to their functional groups. These reactions include nucleophilic substitution and conjugate addition, which are pivotal in the synthesis of various biologically active molecules (Matsumoto & Minami, 1975).
Physical Properties Analysis
The physical properties of such compounds, including solubility, crystallinity, and melting points, are crucial for their application in drug development. For instance, the crystal structure studies provide insights into the solubility and stability of the compounds, which are vital for their pharmacokinetic profiles (Kumar et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with biological targets, are essential for understanding the compound's potential as a drug. Research on related compounds has shown significant biological activities, such as receptor binding affinity, which could be indicative of the chemical properties of "this compound" (Eskola et al., 2002).
Scientific Research Applications
Therapeutic Uses and Molecular Design
Piperazine derivatives, including the one mentioned, have been extensively studied for their therapeutic potential. Their structural versatility allows for the design of drugs with a wide range of pharmacological activities. These compounds exhibit significant efficacy in treating various conditions, thanks to their ability to interact with different biological targets. The therapeutic applications of piperazine derivatives span across antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, antidiabetic, and antihistamine profiles, among others. Slight modifications in the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules, highlighting the importance of rational molecular design in drug development (Rathi et al., 2016).
Antimicrobial Activity
The antimicrobial activity of piperazine and its analogues, particularly against Mycobacterium tuberculosis, showcases the potential of these compounds in addressing drug-resistant infections. Several molecules containing piperazine as an essential subunit have been reported to exhibit potent activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis. This emphasizes the role of piperazine derivatives in developing safer, selective, and cost-effective antimicrobial agents (Girase et al., 2020).
Pharmacokinetics and Drug Metabolism
The pharmacokinetic properties and metabolism of arylpiperazine derivatives have been a focal point of research, particularly their N-dealkylation processes. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites are known for their varied effects on serotonin receptors, among other biological targets. Understanding the disposition and metabolism of these compounds is crucial for optimizing their therapeutic efficacy and safety profiles (Caccia, 2007).
Novel Applications in Tuberculosis Treatment
Macozinone, a piperazine-benzothiazinone derivative, represents a significant advancement in tuberculosis treatment. Currently undergoing clinical studies, this compound targets decaprenylphosphoryl ribose oxidase (DprE1), a key enzyme in the synthesis of arabinan polymers of the cell wall in Mycobacterium tuberculosis. The development of Macozinone highlights the potential of piperazine derivatives in creating more efficient drug regimens for tuberculosis (Makarov & Mikušová, 2020).
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-15-5-7-17(8-6-15)23(21,22)20-12-10-19(11-13-20)14-16-4-2-3-9-18-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZOVERPLNRHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)

![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5508411.png)
![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)
![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)
![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)
![2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)
![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5508462.png)
